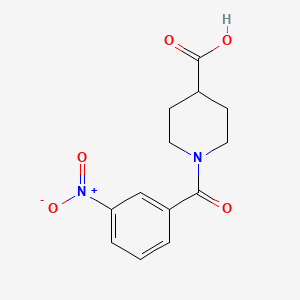
2-Difluoromethoxy-3-methoxy-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Difluoromethoxy-3-methoxy-benzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . It is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxybenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-Difluoromethoxy-3-methoxy-benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
2-Difluoromethoxy-3-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or difluoromethoxy groups.
Major Products
Oxidation: 2-Difluoromethoxy-3-methoxybenzoic acid.
Reduction: 2-Difluoromethoxy-3-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
2-Difluoromethoxy-3-methoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Difluoromethoxy-3-methoxy-benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes by forming covalent or non-covalent bonds with active site residues. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity .
相似化合物的比较
Similar Compounds
4-Difluoromethoxybenzaldehyde: Similar structure but with the difluoromethoxy group at the para position.
3-Methoxybenzaldehyde: Lacks the difluoromethoxy group.
2-Methoxybenzaldehyde: Lacks the difluoromethoxy group and has the methoxy group at the ortho position.
Uniqueness
2-Difluoromethoxy-3-methoxy-benzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzaldehyde ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific research applications .
属性
IUPAC Name |
2-(difluoromethoxy)-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-5,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAGGCKTGNIEIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272866 |
Source


|
| Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-79-8 |
Source


|
| Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730949-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
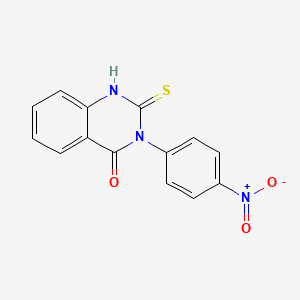
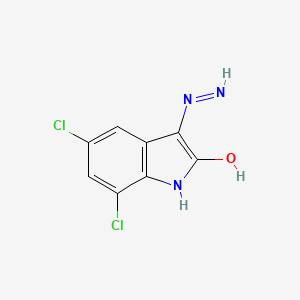
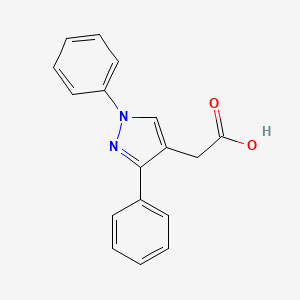
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

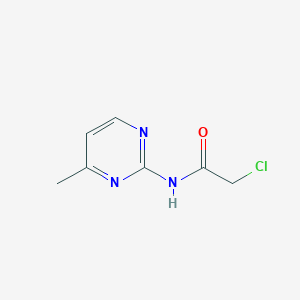



![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

